Methyl 2-chloro-6-hydroxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

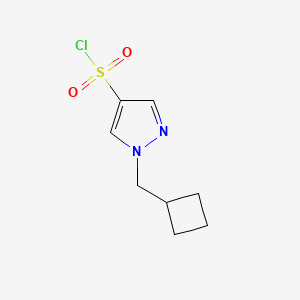

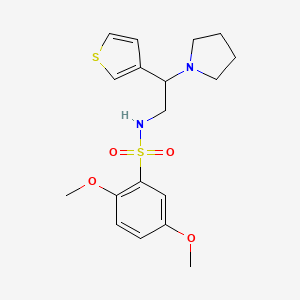

“Methyl 2-chloro-6-hydroxybenzoate” is an ester that can be synthesized from 2-chlorobenzoyl chloride . It is also known as a methyl 2-halobenzoate .

Synthesis Analysis

The synthesis of “this compound” involves the reduction of 2-chlorobenzoyl chloride with NaBH4 in diglyme at 162°C, which affords 2-chlorobenzyl alcohol .Molecular Structure Analysis

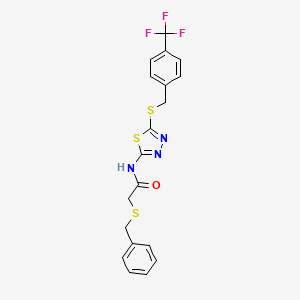

The molecular structure of “this compound” is represented by the linear formula C8H7ClO3 .Chemical Reactions Analysis

“this compound” can be hydrolyzed by boiling with aqueous sodium hydroxide for about 30 minutes. The reaction produces sodium 2-hydroxybenzoate, which can be converted into 2-hydroxybenzoic acid by adding hydrochloric acid .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 186.59 . It is a solid or liquid at room temperature . Its boiling point is predicted to be 250.4±20.0 °C .Applications De Recherche Scientifique

1. Cosmetic and Personal-Care Products

Methyl 2-chloro-6-hydroxybenzoate, a derivative of parabens, is extensively used in cosmetics and personal-care products. Sharfalddin et al. (2020) conducted a study on methyl 4-hydroxybenzoate (a closely related compound), emphasizing its use as an antimicrobial agent in these products. They analyzed its crystal structure and performed Hirshfeld surface analysis to determine intermolecular interactions and crystal packing, highlighting its significance in the cosmetic industry (Sharfalddin et al., 2020).

2. Antibiotic Synthesis

Girard et al. (1996) discussed the synthesis of chlorinated analogs of hydroxybenzoic acid, which are important for the development of antibiotics like vancomycin. They achieved syntheses of methyl p-chloro-3-hydroxytyrosinates from 3-chloro-4-hydroxybenzoic acid, demonstrating the compound's relevance in antibiotic development (Girard et al., 1996).

3. Antimicrobial and Antifungal Properties

A study by Aalto, Firman, and Rigler (1953) explored the antimicrobial properties of esters of p-hydroxybenzoic acid, related to this compound. They found these compounds to be effective against fungi and Gram-positive bacteria, highlighting their potential in pharmaceuticals and food preservation (Aalto, Firman, & Rigler, 1953).

4. Environmental Behavior

The study by Haman et al. (2015) reviewed the behavior of parabens, including chlorinated derivatives like this compound, in aquatic environments. They explored how these compounds, used as preservatives, behave and persist in different water systems, shedding light on their environmental impact (Haman et al., 2015).

5. Chemical Synthesis

The work by Daniewski et al. (2002) detailed efficient methods for preparing chlorinated benzoic acids, which are closely related to this compound. This research provides insights into the synthesis processes relevant for chemical and pharmaceutical industries (Daniewski et al., 2002).

Mécanisme D'action

Target of Action

Methyl 2-chloro-6-hydroxybenzoate is a complex organic compound that belongs to the class of organic compounds known as p-hydroxybenzoic acid alkyl esters . These are aromatic compounds containing a benzoic acid, which is esterified with an alkyl group and para-substituted with a hydroxyl group

Mode of Action

It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on the degree of substitution . In an SN1 reaction, the carbon-halogen bond breaks first, forming a carbocation and a halide ion. In an SN2 reaction, the nucleophile attacks the carbon at the same time as the carbon-halogen bond breaks .

Biochemical Pathways

It’s known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

The compound’s skin permeation is low, with a Log Kp of -5.76 cm/s . Its lipophilicity, as indicated by its Log Po/w values, ranges from 1.83 to 2.36 .

Result of Action

The compound’s high gi absorption and bbb permeability suggest that it could potentially reach various tissues and exert biological effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility, which affects its bioavailability and distribution in the body, can be influenced by the pH of the environment . Furthermore, its stability could be affected by factors such as temperature and light exposure.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-chloro-6-hydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJCVQYOLCAQONS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2897379.png)

![3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one](/img/structure/B2897390.png)

![3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(3-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2897391.png)

![2-{[(2-fluorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2897392.png)

![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2897396.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2897399.png)